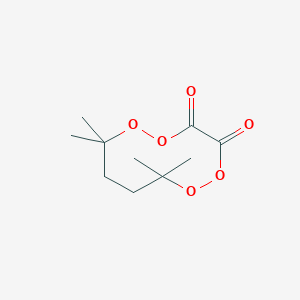
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione is a synthetic organic compound known for its unique structure and properties This compound is characterized by its four methyl groups attached to a tetroxane ring, making it a highly branched and stable molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone with a suitable oxidizing agent to form the tetroxane ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the formation of active intermediates that interact with target molecules. These interactions can result in various biological or chemical effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking the tetroxane ring.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another tetroxane compound with different substituents.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A naphthalene derivative with a similar level of methyl substitution.
Uniqueness
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione is unique due to its specific tetroxane ring structure and the positioning of its methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
35551-08-7 |
|---|---|
分子式 |
C10H16O6 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
7,7,10,10-tetramethyl-1,2,5,6-tetraoxecane-3,4-dione |
InChI |
InChI=1S/C10H16O6/c1-9(2)5-6-10(3,4)16-14-8(12)7(11)13-15-9/h5-6H2,1-4H3 |
InChI 键 |
BWGQHKKZVWSHEB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(OOC(=O)C(=O)OO1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


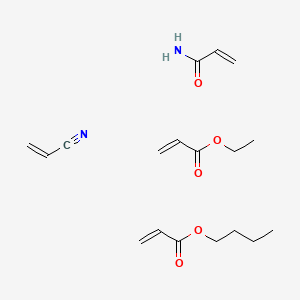
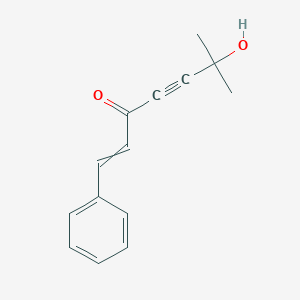
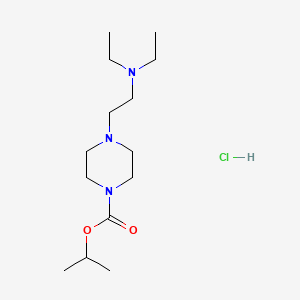
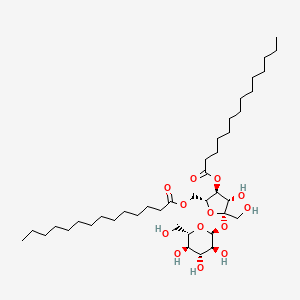
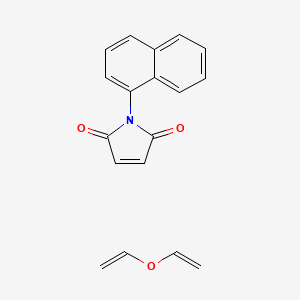
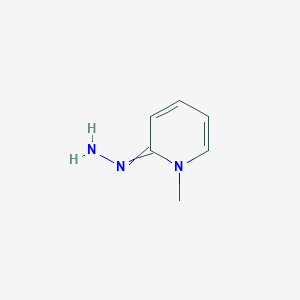
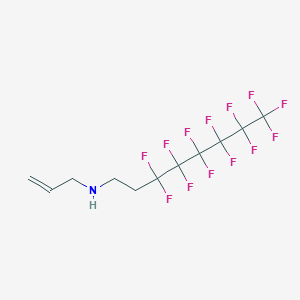
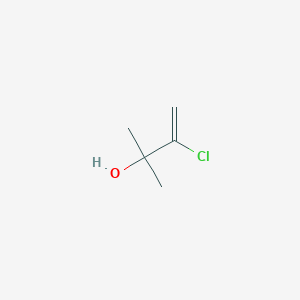


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


